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molecular formula C9H11BrN2O2 B8687122 5-bromo-2-nitro-N-propylbenzenamine

5-bromo-2-nitro-N-propylbenzenamine

Cat. No. B8687122
M. Wt: 259.10 g/mol
InChI Key: OFUNJNUEYJCAEX-UHFFFAOYSA-N
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Patent
US08420640B2

Procedure details

To a solution of 4-bromo-2-fluoro-1-nitrobenzene (0.5 g, 2.29 mmol) and diisopropyl ethyl amine (1.38 mL, 3.44 mmol) in NMP (5 mL) was added propylamine (0.22 mL, 2.7 mmol). The solution was stirred for 14 h to which was slowly added H2O (5 mL). The resulting yellow precipitate was filtered, washed with 2 mL of water, subjected to high vacuum for drying for 14 h to furnish 5-bromo-2-nitro-N-propylbenzenamine (520 mg, 2.18 mmol), 92% yield, which was used without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4](F)[CH:3]=1.C(N(C(C)C)CC)(C)C.[CH2:21]([NH2:24])[CH2:22][CH3:23].O>CN1C(=O)CCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([NH:24][CH2:21][CH2:22][CH3:23])[CH:3]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)[N+](=O)[O-])F
Name
Quantity
1.38 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0.22 mL
Type
reactant
Smiles
C(CC)N
Name
Quantity
5 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 14 h to which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting yellow precipitate was filtered
WASH
Type
WASH
Details
washed with 2 mL of water
CUSTOM
Type
CUSTOM
Details
for drying for 14 h
Duration
14 h

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)NCCC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.18 mmol
AMOUNT: MASS 520 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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